4-(Tert-butoxy)-6-chloropyrimidine
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Overview
Description
4-(Tert-butoxy)-6-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. The tert-butoxy group and the chlorine atom attached to the pyrimidine ring make this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tert-butyl alcohol in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or acetonitrile
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
The reaction proceeds via nucleophilic substitution, where the tert-butoxy group replaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Radical Reactions: The tert-butoxy group can participate in radical reactions, leading to the formation of various radical intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
4-(Tert-butoxy)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-6-chloropyrimidine involves its interaction with various molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butoxy)-6-methylpyrimidine
- 4-(Tert-butoxy)-5-chloropyrimidine
- 4-(Tert-butoxy)-6-fluoropyrimidine
Uniqueness
4-(Tert-butoxy)-6-chloropyrimidine is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3 |
InChI Key |
FCLFWZQFYKAMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
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